3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFICUQEHAUKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609575 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176212-54-7 | |
| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176212-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxymethyl 1,1 Biphenyl 3 Ol and Its Precursors
Retrosynthetic Strategies Applied to the Biphenyl (B1667301) Core and Functional Groups of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
A thorough retrosynthetic analysis is paramount for devising an efficient synthesis plan. This involves strategically disconnecting the target molecule into simpler, commercially available, or easily accessible precursors and planning the introduction and protection of its key functional groups.
Disconnection Approaches for Biphenyl Formation
The central challenge in synthesizing this compound is the formation of the C-C single bond connecting the two phenyl rings. The most logical and widely practiced disconnection approach breaks this pivotal bond, leading to two functionalized benzene (B151609) rings. This strategy is the foundation for cross-coupling reactions.
This disconnection yields two synthons: an aryl nucleophile (Ar-) and an aryl electrophile (Ar+). These conceptual fragments correspond to tangible chemical reagents. For instance, one ring can be a halide (e.g., bromide, iodide) to act as the electrophile, while the other can be an organometallic reagent (e.g., organoboron, organozinc, or organomagnesium compound) to serve as the nucleophile. Two primary retrosynthetic pathways emerge from this single disconnection:
Pathway A: Disconnection leads to a (3-hydroxyphenyl) precursor and a (3-hydroxymethylphenyl) precursor. The former can be envisioned as the organometallic component (e.g., (3-hydroxyphenyl)boronic acid) and the latter as the aryl halide (e.g., 3-bromobenzyl alcohol).
Pathway B: The roles are reversed. The (3-hydroxymethylphenyl) fragment serves as the organometallic partner, and the (3-hydroxyphenyl) fragment acts as the aryl halide (e.g., 3-bromophenol).
The choice between these pathways often depends on the commercial availability of the starting materials, the stability of the intermediates, and the functional group tolerance of the chosen coupling reaction.
Strategies for Hydroxymethyl and Phenolic Hydroxyl Group Introduction and Protection
Both the phenolic hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups are reactive and can interfere with the synthesis, particularly during the formation of highly basic organometallic reagents (like Grignard reagents) or during the cross-coupling step itself. The acidic proton of the hydroxyl groups can quench organometallic reagents, and the oxygen atoms can coordinate to the metal catalyst, potentially deactivating it. Therefore, a robust protecting group strategy is essential.
Protection of the Phenolic Hydroxyl Group: The phenolic -OH is acidic and requires protection, especially when strong bases or highly reactive organometallics are used. Common protecting groups include:
Ethers: Benzyl (B1604629) (Bn) ethers are widely used due to their stability under a range of conditions and their convenient removal via hydrogenolysis. organic-chemistry.org Methoxy-methyl (MOM) ether is another option, removable under acidic conditions.
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are valuable as they are stable to many cross-coupling conditions but can be easily removed with fluoride (B91410) sources (e.g., TBAF). scirp.org
Protection of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is less acidic but can still interfere. Protection is crucial when converting the corresponding aryl halide into a Grignard or organolithium reagent.
Benzyl (Bn) ether: Similar to phenols, benzyl ethers are a reliable choice for protecting the hydroxymethyl group. organic-chemistry.org A key advantage is that if both the phenolic and hydroxymethyl groups are protected as benzyl ethers, they can often be deprotected simultaneously in a single step.
Silyl Ethers (TBDMS, TIPS): These are also effective and offer orthogonal deprotection strategies if different silyl ethers are used for the two hydroxyl groups.
The introduction of these functional groups can be planned either before or after the biphenyl core is constructed. The hydroxymethyl group can be introduced by the reduction of a corresponding aldehyde, carboxylic acid, or ester. This reduction can sometimes be performed concurrently with the cross-coupling reaction, although a stepwise approach with protection offers more control. youtube.com
Direct Synthesis Approaches for this compound
Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the aryl-aryl bond in biphenyl synthesis. researchgate.net The Suzuki-Miyaura, Negishi, and Kumada couplings are pillar reactions in this field, each offering distinct advantages and requiring specific considerations regarding substrates and reaction conditions.
Suzuki-Miyaura Cross-Coupling Methodologies for Biphenyl Construction
The Suzuki-Miyaura coupling is arguably the most widely used method for biphenyl synthesis due to the high stability, low toxicity, and commercial availability of its organoboron reagents. nih.govmdpi.com The reaction typically involves the palladium-catalyzed coupling of an arylboronic acid (or its ester) with an aryl halide in the presence of a base. researchgate.net
A plausible route to this compound using this method would involve coupling (3-hydroxyphenyl)boronic acid with a protected 3-bromobenzyl alcohol, followed by deprotection. sigmaaldrich.com The phenolic hydroxyl on the boronic acid is often tolerated without protection, showcasing a key advantage of the Suzuki reaction's functional group compatibility. nih.gov
Illustrative Reaction Scheme:
Protection: 3-Bromobenzyl alcohol is protected, for example, as a benzyl ether to yield 1-bromo-3-((benzyloxy)methyl)benzene.
Coupling: The protected aryl bromide is coupled with (3-hydroxyphenyl)boronic acid using a palladium catalyst and a base.
Deprotection: The resulting protected biphenyl is deprotected via hydrogenolysis to yield the final product.
Below is a table summarizing typical conditions for Suzuki-Miyaura couplings relevant to this synthesis.
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | nih.gov |
| Ligand | SPhos, RuPhos, PPh₃, Buchwald-type phosphines | acs.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | nih.gov |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | acs.org |
| Temperature | Room Temperature to 100 °C | nih.gov |
Negishi Coupling Protocols for Aryl-Aryl Bond Formation
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and excellent functional group tolerance, often surpassing that of Grignard reagents. wikipedia.orgnih.gov The reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org
For the synthesis of this compound, one could prepare an organozinc reagent from a protected 3-bromobenzyl alcohol. This reagent would then be coupled with a protected 3-bromophenol (B21344). The use of highly active zinc (Rieke® Zinc) or activation with agents like LiCl can facilitate the formation of the organozinc reagent under mild conditions. sigmaaldrich.comnih.gov
Illustrative Reaction Scheme:
Protection: Both 3-bromophenol and 3-bromobenzyl alcohol are protected (e.g., with benzyl or silyl groups).
Organozinc Formation: The protected 3-bromobenzyl alcohol is converted to its corresponding arylzinc halide.
Coupling: The arylzinc reagent is coupled with the protected 3-bromophenol using a palladium or nickel catalyst.
Deprotection: The protecting groups are removed to afford the target molecule.
The table below outlines typical parameters for Negishi coupling reactions.
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂, NiCl₂(dppe) | wikipedia.org |
| Ligand | PPh₃, dppf, XPhos, SPhos | wikipedia.org |
| Organozinc Preparation | From Aryl Halide + Zn dust (often activated) or via transmetalation from Ar-Li/Ar-MgX | nih.gov |
| Solvent | THF, DMF, NMP | nih.gov |
| Temperature | Room Temperature to 80 °C | thieme-connect.com |
Kumada Coupling Techniques in the Synthesis of Biphenyl Systems
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, employs highly reactive Grignard reagents (organomagnesium halides). wikipedia.org It is typically catalyzed by nickel or palladium complexes and offers a direct and economical route to biphenyls. organic-chemistry.orgacs.org
However, the high reactivity and basicity of Grignard reagents severely limit the reaction's functional group tolerance. wikipedia.org For the synthesis of this compound, it is imperative that both the phenolic hydroxyl and the hydroxymethyl groups are protected before the formation of the Grignard reagent and the subsequent coupling step.
Illustrative Reaction Scheme:
Protection: Both 3-bromophenol and 3-bromobenzyl alcohol must be protected. For example, using benzyl ethers.
Grignard Formation: The protected 1-bromo-3-((benzyloxy)methyl)benzene is reacted with magnesium metal to form the Grignard reagent.
Coupling: The resulting Grignard reagent is coupled with the protected 3-bromophenol using a Ni or Pd catalyst.
Deprotection: Both benzyl protecting groups are removed simultaneously by hydrogenolysis.
Key parameters for executing Kumada couplings are presented in the table below.
| Parameter | Common Reagents/Conditions | Reference |
|---|---|---|
| Catalyst | NiCl₂(dppp), NiCl₂(dppe), Pd(PPh₃)₄ | wikipedia.org |
| Grignard Reagent | Ar-MgBr, Ar-MgCl | acs.org |
| Aryl Halide | Aryl-Br, Aryl-I, Aryl-Cl | acs.org |
| Solvent | THF, Diethyl ether | wikipedia.org |
| Temperature | 0 °C to Reflux | researchgate.net |
Ullmann Coupling Modifications for Diaryls
The Ullmann reaction, a classical copper-catalyzed method for forming aryl-aryl bonds, has undergone significant modernization to overcome its traditional limitations of harsh reaction conditions and limited substrate scope. wikipedia.orgmdpi.com These advancements are directly applicable to the synthesis of the this compound backbone.
Modern Ullmann-type couplings employ catalytic amounts of copper, often in combination with ligands, which dramatically accelerate the reaction and allow for milder conditions (80-130 °C instead of >200 °C). researchgate.netnih.govnih.gov The introduction of bidentate ligands, such as amino acids, diamines, and oxalic diamides, has been a key development. researchgate.netnih.gov These ligands stabilize the copper catalyst and facilitate the crucial reductive elimination step, expanding the reaction's applicability to a wider range of aryl halides, including those that are electron-rich or sterically hindered. nih.govacs.org For the synthesis of a dissymmetric biphenyl like this compound, these modified Ullmann reactions offer a viable pathway, for instance, by coupling a protected 3-halophenol with a protected 3-(hydroxymethyl)halobenzene.
Comparison of Ligands in Modern Ullmann Couplings
| Ligand Type | Typical Catalyst | Temperature Range (°C) | Key Advantages | Reference(s) |
| Amino Acids (e.g., L-Proline) | CuI | 90-110 | Inexpensive, effective for aryl iodides and bromides. | researchgate.net |
| Diamines (e.g., TMEDA) | CuI | 110-140 | Accelerates coupling of aryl bromides. | nih.gov |
| Oxalic Diamides | CuI | 105-120 | Effective for less reactive aryl chlorides. | researchgate.net |
| Diols | CuI | Room Temp - 80 | Enables very mild reaction conditions. | acs.org |
| Acylhydrazones | CuCl | 110-130 | Allows for optimization of catalytic activity. | nih.gov |
Other Aryl-Aryl Bond Forming Reactions Relevant to this compound
Beyond the Ullmann reaction, several palladium-catalyzed cross-coupling reactions serve as powerful and often preferred methods for constructing the biphenyl core of the target molecule. These reactions generally offer higher yields, broader functional group tolerance, and milder conditions. nih.gov
Suzuki-Miyaura Coupling: This is one of the most widely used methods for aryl-aryl bond formation. scispace.com It involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. nih.gov The synthesis of this compound could be envisioned via the coupling of (3-hydroxyphenyl)boronic acid with 3-(hydroxymethyl)bromobenzene (or their protected analogues). The reaction is known for its tolerance of a wide variety of functional groups, including alcohols, although protection may be necessary to prevent side reactions. inovatus.esresearchgate.net
Negishi Coupling: This reaction couples an organozinc reagent with an aryl halide, catalyzed by nickel or palladium. nih.gov It is particularly useful for its high reactivity and chemoselectivity. A potential route would involve the reaction of a (3-hydroxyphenyl)zinc halide with a protected 3-(bromomethyl)benzene derivative, followed by functional group manipulation.
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner for an aryl halide, activated by a fluoride source. researchgate.net The development of highly stable and easily handleable organosilanes, such as aryl[2-(hydroxymethyl)phenyl]dimethylsilanes, has enhanced the utility of this method. bohrium.comresearchgate.net This approach offers excellent chemoselectivity and tolerance for functional groups. bohrium.com
Key Features of Relevant Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Catalyst | Key Features | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid/ester | Palladium | High functional group tolerance; commercially available reagents; generally non-toxic byproducts. | nih.govinovatus.es |
| Negishi | Arylzinc halide | Palladium/Nickel | High reactivity; sensitive to moisture and air but tolerates many functional groups. | nih.govresearchgate.net |
| Hiyama | Arylsilane | Palladium | Utilizes stable and less toxic silicon reagents; requires fluoride activation. | nih.govresearchgate.net |
Functional Group Interconversion and Derivatization during Synthesis of this compound
The synthesis of this compound is complicated by the presence of two different hydroxyl groups: a phenolic hydroxyl and a benzylic alcohol. nih.gov Their distinct reactivities necessitate careful planning of functional group interconversions (FGIs) and the use of protecting groups to achieve the desired structure. ic.ac.ukub.eduslideshare.net
Selective Oxidation and Reduction of Hydroxyl Groups
During the synthesis, it may be necessary to introduce the hydroxymethyl group via reduction of a precursor or to manipulate one hydroxyl group in the presence of the other.
Selective Oxidation: The benzylic alcohol is more susceptible to oxidation than the phenolic group. researchgate.net This allows for the selective oxidation of the benzylic alcohol to an aldehyde or carboxylic acid if required for derivatization. Various methods exist for this transformation, including the use of manganese dioxide (MnO₂), PCC, or more modern catalytic aerobic oxidation systems. acs.orgmdpi.com For instance, if the synthesis started from a biphenyl with a methyl group at the 3'-position, a selective benzylic oxidation could be employed to introduce the hydroxymethyl functionality, likely via a two-step process involving bromination followed by hydrolysis. Conversely, protecting the phenolic hydroxyl would allow for a broader range of oxidants to be used on the benzylic alcohol. acs.org
Selective Reduction: A common synthetic strategy involves forming the biphenyl core with a precursor to the hydroxymethyl group, such as an aldehyde or an ester, at the 3'-position. The selective reduction of this group in the final steps is crucial. researchgate.net Aldehydes can be chemoselectively reduced to primary alcohols in the presence of other functional groups, including phenols, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or ammonia (B1221849) borane. rsc.orgtandfonline.comacs.org Enzymatic reductions offer a highly selective and environmentally friendly alternative for this transformation. nih.gov
Protecting Group Strategies for Phenolic and Benzylic Alcohols
Given the different reactivity of the phenolic and benzylic hydroxyls, an orthogonal protecting group strategy is often essential. wikipedia.org This allows for the selective deprotection and reaction of one group while the other remains masked. uchicago.edu
Phenolic Hydroxyl Protection: Phenols are acidic and can be protected as ethers or silyl ethers. oup.com A common choice is a methyl ether, which is robust but requires harsh conditions for removal (e.g., BBr₃). uwindsor.ca Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are popular as they are stable under many reaction conditions but can be easily removed with a fluoride source (e.g., TBAF). Benzyl ethers are also used, offering stability to both acidic and basic conditions and being removable by hydrogenolysis. oup.com
Benzylic Alcohol Protection: Primary alcohols are typically less acidic and can be protected with similar groups. Silyl ethers (TBDMS, TIPS) are very common. uwindsor.ca Acetals like tetrahydropyranyl (THP) ether are stable to bases and nucleophiles but are cleaved under acidic conditions. uwindsor.ca
An orthogonal strategy for this compound could involve protecting the phenolic hydroxyl as a TBDMS ether and the benzylic alcohol as a THP ether. This would allow, for example, the deprotection of the benzylic alcohol under acidic conditions for further reaction, while the phenolic TBDMS group remains intact. nih.gov
Orthogonal Protecting Groups for Phenolic and Benzylic Alcohols
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Reference(s) |
| Phenolic OH | TBDMS Ether | TBDMS-Cl, Imidazole | TBAF, Acetic Acid | Stable to base, mild acid, hydrogenolysis. | oup.comuwindsor.ca |
| Phenolic OH | Benzyl Ether | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C | Stable to acid, base, many redox agents. | oup.com |
| Benzylic OH | THP Ether | DHP, p-TsOH (cat.) | Mild Aqueous Acid (e.g., PPTS) | Stable to base, nucleophiles, organometallics. | uwindsor.ca |
| Benzylic OH | TBDPS Ether | TBDPS-Cl, Imidazole | TBAF | More stable to acid than TBDMS. | uwindsor.ca |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net These principles are increasingly being applied to the synthesis of biphenyls. flinders.edu.aujddhs.com
Catalyst Design for Eco-Friendly Processes
A major focus of green chemistry in cross-coupling reactions is the development of more sustainable catalysts. jddhs.com For reactions like the Suzuki-Miyaura coupling, significant efforts have been made to design catalysts that are highly efficient, recyclable, and can function in environmentally benign solvents like water. inovatus.es
Heterogeneous Catalysts: One approach is to immobilize the palladium catalyst on a solid support. mdpi.com This facilitates easy separation of the catalyst from the reaction mixture by filtration, allowing it to be recycled and reused multiple times. Supports can range from carbon nanotubes to polymers. This not only reduces the cost associated with the precious metal catalyst but also minimizes contamination of the final product with heavy metals. mdpi.com
Nanoparticle Catalysis: Palladium nanoparticles (PdNPs) have emerged as highly active catalysts for C-C coupling reactions. nih.govacs.org Green methods for synthesizing these nanoparticles, for example, using plant extracts like papaya peel, further enhance the sustainability of the process. nih.govacs.org These biogenic catalysts can mediate Suzuki reactions with excellent yields under mild conditions and in greener solvents. nih.gov
Alternative Metals and Metal-Free Systems: To reduce reliance on expensive and toxic heavy metals like palladium, research is exploring the use of more abundant and less toxic metals like copper and nickel. mdpi.com Furthermore, progress is being made in developing metal-free cross-coupling reactions, which utilize organocatalysts or photoredox catalysis, representing a significant step towards truly sustainable synthesis. preprints.org
Solvent-Free and Aqueous Reaction Conditions
The development of synthetic methodologies for this compound and its precursors has increasingly focused on environmentally benign approaches. Green chemistry principles have guided research towards minimizing or eliminating the use of hazardous organic solvents, leading to the exploration of solvent-free and aqueous reaction conditions. These methods offer significant advantages, including reduced environmental impact, lower costs, simplified purification processes, and enhanced safety. The Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds for creating biphenyl scaffolds, has been successfully adapted to these greener conditions. rsc.orgnih.gov
Aqueous Suzuki-Miyaura Cross-Coupling
The use of water as a reaction medium is highly attractive due to its non-toxic, non-flammable, and inexpensive nature. organic-chemistry.org Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been effectively performed in aqueous media for the synthesis of various biphenyl derivatives. organic-chemistry.orgresearchgate.net The success of these reactions often depends on the catalyst system and the solubility of the reactants.
Research has demonstrated that using water-soluble ligands or catalysts can significantly enhance reaction efficiency. For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been used for the Suzuki-Miyaura coupling of bromobenzoic acid with aryl boronic acids in pure water at room temperature, achieving high yields. researchgate.net Another approach involves using a co-solvent, such as ethanol, with water to improve the solubility of organic reactants. nih.gov The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being commonly employed. organic-chemistry.orgresearchgate.net
Microwave-assisted synthesis in aqueous media has also emerged as a powerful technique, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org Interestingly, some studies initially suggested the possibility of transition-metal-free Suzuki-type couplings in water, but further investigation revealed that trace amounts of palladium (as low as parts-per-billion) leaching from reaction vessels or present as impurities in reagents like Na₂CO₃ were actually catalyzing the reaction. organic-chemistry.org This highlights the remarkable efficiency of palladium catalysts, even at ultra-low concentrations. organic-chemistry.org
Below is a table summarizing representative aqueous Suzuki-Miyaura reaction conditions for the synthesis of biphenyl derivatives.
| Aryl Halide | Boronic Acid/Derivative | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Bromide | Aryl Boronic Acid | Pd(OH)₂ | Potassium Phosphate | Ethanol/Water (3:1) | 65 °C | Good to Excellent | nih.gov |
| Bromobenzoic Acid | Aryl Boronic Acid | C₆₀-TEGs/PdCl₂ (0.01 mol%) | K₂CO₃ | Pure Water | Room Temp, 4h | >90% | researchgate.net |
| 4-Bromoacetophenone | Phenylboronic Acid | None (Trace Pd) | Na₂CO₃ | Water | Microwave, 150 °C, 7 min | High | organic-chemistry.org |
| Aryl Halide | Fluorinated Boronic Acid | Palladium Complex | K₃PO₄ | THF/Water | Reflux | Not Specified | rsc.org |
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions represent another significant advancement in green synthetic chemistry. researchgate.net These reactions are typically conducted by grinding or milling the solid reactants together, often in the presence of a catalyst. This approach, known as mechanochemistry, can lead to high yields in very short reaction times. mdpi.com
The solvent-free Suzuki-Miyaura coupling has been investigated for the synthesis of biaryls from solid aryl halides and arylboronic acids. researchgate.net One of the primary challenges in solvent-free conditions is ensuring the homogeneity of the reaction medium, which can sometimes necessitate higher catalyst loads or longer reaction times compared to solution-phase reactions. researchgate.net However, the development of mechanochemical methods, such as ball milling, has effectively addressed some of these challenges.
For example, the synthesis of 3,3′,4,4′-biphenyltetracarboxy-N,N′-bis-(alkyl)diimides was achieved in near-quantitative yields (95-99%) within just 15 minutes using a ball mill, a significant improvement over the traditional six-hour reflux in a solvent like DMF. mdpi.com This demonstrates the potential of mechanochemistry to create complex biphenyl structures without any solvent. While direct application to this compound is not widely reported, the principles are applicable to its precursors.
The table below details examples of solvent-free conditions for synthesizing biphenyl-containing compounds.
| Reactant 1 | Reactant 2 | Method | Catalyst/Additive | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,3′,4,4′-Biphenyltetracarboxylic Anhydride (B1165640) | 4-n-Alkylaniline | Ball Milling (20 Hz) | None | 15 min | 95-99% | mdpi.com |
| Solid Aryl Halide | Arylboronic Acid | Solid-state reaction | Palladium Catalyst | Varies (can be long) | Varies | researchgate.net |
These solvent-free and aqueous methodologies are pivotal in advancing the synthesis of this compound and related compounds, aligning the production of valuable chemical entities with the imperative for sustainable and environmentally responsible practices.
Elucidation of Reaction Mechanisms Involving 3 Hydroxymethyl 1,1 Biphenyl 3 Ol
Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) System
The biphenyl core of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the phenolic hydroxyl group (-OH) and the hydroxymethyl group (-CH₂OH).
The hydroxyl group is a potent activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the hydroxymethyl group is weakly deactivating and primarily a meta-director through its inductive electron-withdrawing effect. In the case of this compound, the phenolic hydroxyl group on one ring will strongly activate that ring towards electrophilic attack at the positions ortho and para to it. The other ring, bearing the hydroxymethyl group, is less reactive.
Therefore, electrophilic substitution is predicted to occur predominantly on the ring containing the hydroxyl group. The probable sites of substitution are the carbons at the 2, 4, and 6 positions. Steric hindrance from the adjacent phenyl ring and the hydroxyl group itself may influence the ratio of ortho to para products.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile | Reagents | Predicted Major Product(s) |
| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 2-Nitro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol and 4-Nitro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol |
| Bromonium ion (Br⁺) | Br₂, FeBr₃ | 2-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol and 4-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol |
| Acylium ion (RCO⁺) | RCOCl, AlCl₃ | 2-Acyl-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol and 4-Acyl-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol |
Nucleophilic Reactivity of the Hydroxyl Groups in this compound
The compound possesses two distinct hydroxyl groups: a phenolic hydroxyl and a benzylic hydroxyl. Both can act as nucleophiles, but their reactivity profiles differ significantly.
The phenolic hydroxyl group is generally less nucleophilic than the benzylic hydroxyl group due to the delocalization of its lone pair of electrons into the aromatic ring. However, its acidity allows for the formation of a more potent nucleophile, the phenoxide ion, upon treatment with a base. This phenoxide can readily participate in Williamson ether synthesis or esterification reactions.
The primary benzylic hydroxyl group of the hydroxymethyl substituent is a more conventional alcohol. It can undergo nucleophilic substitution reactions, typically after protonation of the hydroxyl group to form a good leaving group (water), or conversion to a tosylate or halide. It can also be readily acylated to form esters or alkylated to form ethers under appropriate conditions.
Table 2: Comparison of Nucleophilic Reactivity of the Hydroxyl Groups
| Hydroxyl Group | Relative Nucleophilicity | Typical Reactions |
| Phenolic (-OH) | Lower (as neutral), Higher (as phenoxide) | Williamson ether synthesis (as phenoxide), Esterification |
| Benzylic (-CH₂OH) | Higher | Esterification, Etherification, Conversion to halides |
Redox Transformations of the Hydroxymethyl and Phenolic Hydroxyl Moieties
Both the hydroxymethyl and phenolic hydroxyl groups are susceptible to oxidation, while the aromatic rings are generally resistant under mild conditions. The phenolic hydroxyl group can be oxidized to a quinone-type structure under strong oxidizing conditions. However, such reactions can be complex and may lead to polymerization.
The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. For instance, pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 3'-formyl-[1,1'-biphenyl]-3-ol, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) would likely produce 3'-carboxy-[1,1'-biphenyl]-3-ol.
Reduction of the hydroxymethyl group is not a typical transformation as it is already in a reduced state. The phenolic hydroxyl group is also not readily reduced.
Photochemical and Thermal Rearrangement Studies
Thermally, biphenyls are generally stable. At very high temperatures, rearrangements involving radical mechanisms could potentially occur, but such transformations are typically not selective. The presence of ortho substituents on the biphenyl rings can lead to atropisomerism, where rotation around the central carbon-carbon single bond is hindered. While this compound does not have ortho substituents that would lead to stable atropisomers at room temperature, its derivatives with bulky ortho groups could potentially exhibit this form of chirality.
Mechanistic Investigations of Derivatization Reactions of this compound
Derivatization of this compound can be achieved by targeting its functional groups. The mechanistic pathways for these reactions are well-established in organic chemistry.
Esterification: Both hydroxyl groups can be esterified. The reaction with an acyl chloride or anhydride (B1165640) typically proceeds via a nucleophilic acyl substitution mechanism. The benzylic alcohol is generally more reactive under neutral or acidic conditions. In the presence of a base, the phenolic hydroxyl will be deprotonated and become the more potent nucleophile.
Etherification: The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis, which involves an Sₙ2 reaction between the corresponding phenoxide and an alkyl halide. The benzylic hydroxyl can also be converted to an ether, for example, by reaction with an alkyl halide under basic conditions, or via an acid-catalyzed reaction with another alcohol.
Halogenation of the Hydroxymethyl Group: The benzylic hydroxyl can be converted to a benzylic halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed through the formation of a reactive intermediate (e.g., a chlorosulfite ester) followed by an Sₙ2 displacement by the halide ion.
Table 3: Common Derivatization Reactions and Their Mechanisms
| Reaction | Reagent(s) | Functional Group Targeted | Mechanism |
| Esterification | Acyl chloride, Pyridine | Both -OH and -CH₂OH | Nucleophilic Acyl Substitution |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Phenolic -OH | Sₙ2 |
| Conversion to Benzylic Halide | SOCl₂ or PBr₃ | -CH₂OH | Sₙi or Sₙ2 |
Advanced Spectroscopic and Analytical Characterization of 3 Hydroxymethyl 1,1 Biphenyl 3 Ol
Chiroptical Spectroscopy (CD, ORD) for Conformation and Chirality in Derivatized Forms (if applicable)
The inherent chirality of substituted biphenyl (B1667301) compounds often arises from atropisomerism, a phenomenon where rotation around the single bond connecting the two phenyl rings is sterically hindered. This restricted rotation can lead to stable, non-superimposable mirror-image conformations known as atropisomers. For biphenyls to exhibit atropisomerism at room temperature, they typically require bulky substituents at the ortho positions (2, 2', 6, and 6') to create a significant energy barrier for rotation.
The parent compound, 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol, lacks bulky ortho-substituents, and therefore, free rotation around the biphenyl linkage is expected. This means the compound is achiral under normal conditions as the enantiomeric conformations rapidly interconvert. libretexts.org
However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become highly applicable if the molecule is derivatized to introduce a chiral center. For instance, reacting one of the hydroxyl groups with a chiral reagent would create diastereomers, each with a distinct chiroptical signature.
CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the three-dimensional structure of molecules. In a chiral derivative of this compound, the biphenyl moiety would act as a chromophore. The interaction between the chiral center and the biphenyl chromophore would induce a Cotton effect, with the sign and magnitude of the CD signal providing valuable information about the absolute configuration of the newly introduced stereocenter. researchgate.net ORD spectroscopy, which measures the change in the angle of plane-polarized light as a function of wavelength, can also be used to determine the stereochemistry of such derivatives.
| Technique | Principle | Application to Derivatized Compound |
|---|---|---|
| Circular Dichroism (CD) | Measures the difference in absorption between left and right circularly polarized light by a chiral molecule. | Determination of absolute configuration and conformational analysis of a chiral derivative. The biphenyl system acts as a reporter chromophore. researchgate.net |
| Optical Rotatory Dispersion (ORD) | Measures the variation in the optical rotation of a substance with the wavelength of light. | Complementary to CD for assigning absolute configuration and studying conformational equilibria. |
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are essential for determining the purity of this compound and for separating it from potential isomers and impurities generated during synthesis.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD, RI, ELSD)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 or phenyl-hexyl stationary phase, would be effective for separating the target compound from related impurities. qub.ac.uk The choice of detector is critical for achieving the desired sensitivity and specificity.
Diode Array Detector (DAD): As the biphenyl structure of the compound provides a strong UV chromophore, a DAD (also known as a Photodiode Array, PDA, detector) is highly suitable. This detector acquires the full UV-Vis spectrum at each point in the chromatogram. This capability is invaluable for assessing peak purity by comparing spectra across a single peak and for tentatively identifying impurities based on their UV spectra. researchgate.netjopcr.com
Refractive Index (RI) Detector: The RI detector is a universal detector that responds to nearly all compounds, provided their refractive index differs from that of the mobile phase. researchgate.net However, it suffers from low sensitivity and is incompatible with gradient elution, a technique often required for separating complex mixtures. researchgate.netchromforum.org Therefore, it is generally less suitable for purity assessment where trace impurities are of interest.
Evaporative Light Scattering Detector (ELSD): The ELSD is another universal detector that is compatible with gradient elution. nih.gov It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. nih.govnih.gov The ELSD is particularly useful for detecting impurities that lack a UV chromophore and might be missed by a DAD. Its response is dependent on the mass of the analyte, but not its optical properties. researchgate.net
| Detector | Principle | Advantages | Disadvantages | Suitability |
|---|---|---|---|---|
| Diode Array (DAD) | Measures UV-Vis absorbance across a range of wavelengths. | High sensitivity for UV-active compounds, provides spectral information for peak purity and identification. researchgate.netjopcr.com | Only detects compounds with a chromophore. | Excellent, due to the biphenyl chromophore. |
| Refractive Index (RI) | Measures the difference in refractive index between the mobile phase and the eluent. | Universal detector. | Low sensitivity, temperature-sensitive, not compatible with gradient elution. researchgate.netchromforum.org | Poor, not suitable for trace impurity analysis. |
| Evaporative Light Scattering (ELSD) | Detects light scattered by non-volatile analyte particles after mobile phase evaporation. | Universal detection for non-volatile analytes, compatible with gradient elution. nih.govnih.gov | Analyte must be less volatile than the mobile phase; response can be non-linear. | Very good, especially for detecting non-UV active impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. phenomenex.com Due to the two polar hydroxyl groups, this compound has a high boiling point and low volatility, making it unsuitable for direct GC analysis.
To overcome this limitation, chemical derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile functional groups. jfda-online.com The most common approach for hydroxyl-containing compounds is silylation. This process involves reacting the analyte with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. phenomenex.comnih.govresearchgate.net The resulting TMS derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
The derivatized sample is then injected into the GC-MS system. In the GC, the components of the sample are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a DB-5ms). The separated components then enter the Mass Spectrometer (MS), which serves as a highly sensitive and specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for definitive structural confirmation of the derivatized this compound and the identification of any volatile impurities.
| Step | Parameter | Description |
|---|---|---|
| Derivatization | Reagent | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS). phenomenex.com |
| Procedure | The compound is dissolved in a suitable solvent (e.g., acetone, dichloromethane) and reacted with an excess of the silylating agent at a slightly elevated temperature (e.g., 60-70°C). nih.govresearchgate.net | |
| GC Separation | Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). mdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). mdpi.com | |
| Oven Program | A temperature gradient is used, starting at a lower temperature and ramping up to a higher temperature (e.g., 50°C held for 2 min, then ramped at 10°C/min to 280°C). nih.gov | |
| MS Detection | Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | A mass range of m/z 40-550 is scanned to capture the molecular ion and key fragment ions of the TMS-derivatized compound. |
Computational and Theoretical Chemistry Studies of 3 Hydroxymethyl 1,1 Biphenyl 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and other electronic properties that dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
A primary output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO would be distributed across the biphenyl (B1667301) system.
Furthermore, DFT calculations can map the distribution of electron density, revealing the molecular electrostatic potential (MEP). The MEP highlights regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). In this compound, negative potential would be concentrated around the oxygen atoms of the hydroxyl and hydroxymethyl groups, while the hydrogen atoms of these groups would exhibit positive potential.
Illustrative Data from a Hypothetical DFT Calculation (B3LYP/6-31G basis set):*
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Gap | 4.90 eV |
| Dipole Moment | 2.5 D |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.
These methods are particularly valuable for predicting spectroscopic data. For instance, calculations can determine the vibrational frequencies corresponding to infrared (IR) spectra or the nuclear magnetic shielding constants that correlate with NMR chemical shifts. By comparing these computationally predicted spectra with experimentally obtained data, researchers can validate the accuracy of the calculated molecular structure and electronic properties. For complex biological molecules, advanced ab initio approaches such as the Bethe-Salpeter equation (BSE) combined with the GW approximation have been successful in predicting optical spectra nih.gov.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of a molecule is not static. For flexible molecules like biphenyls, various spatial arrangements, or conformations, are possible due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.
The key flexible coordinate in this compound is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, steric hindrance between the ortho-hydrogens forces the rings to be twisted by approximately 45° relative to each other in the gas phase rsc.org. A coplanar arrangement represents a higher energy state due to this steric clash. In contrast, a perpendicular (90°) conformation is also possible.
By systematically rotating the central C-C bond and calculating the molecule's potential energy at each step, a conformational energy landscape can be generated. For this compound, the substituents are in the meta positions, which results in a relatively low barrier to rotation compared to ortho-substituted biphenyls. The global minimum energy conformation would likely feature a non-planar arrangement of the phenyl rings.
Illustrative Potential Energy Profile for Phenyl Ring Rotation:
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 2.1 | Planar (Transition State) |
| 45 | 0.0 | Twisted (Energy Minimum) |
| 90 | 0.6 | Perpendicular |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time. MD simulations model the atoms as classical particles and use a "force field" to describe the forces between them.
An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water). The simulation would then track the positions and velocities of every atom over a period of nanoseconds or microseconds.
Such simulations provide critical insights into:
Solvation: How solvent molecules arrange around the solute. The hydroxyl and hydroxymethyl groups would be expected to form strong hydrogen bonds with surrounding water molecules.
Dynamics: How the molecule moves, rotates, and flexes in solution. This includes observing the rotation around the biphenyl linkage and the flexibility of the hydroxymethyl group.
Intermolecular Interactions: If multiple solute molecules are present, MD can model their aggregation and interactions, which are crucial for understanding properties like solubility and crystal packing.
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to map the entire energy profile of a chemical reaction, from reactants to products. This involves identifying the structures of all intermediates and, most importantly, the transition states—the highest energy points along the reaction coordinate.
For example, a potential reaction of this compound is the oxidation of the hydroxymethyl group to a carboxylic acid. Using methods like DFT, a chemist could model this transformation. The calculation would find the lowest energy path for the reaction and identify the geometry of the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate. Such studies allow for the prediction of reaction feasibility and mechanisms before any laboratory work is undertaken.
Illustrative Energy Profile for a Hypothetical Oxidation Reaction:
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0.0 |
| Transition State | +25.0 |
| Product (3'-Carboxy[1,1'-biphenyl]-3-ol) | -45.0 |
In Silico Spectroscopic Data Simulation and Validation against Experimental Data
A powerful application of computational chemistry is the in silico (computer-based) prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.
Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule rsc.orgresearchgate.net. These predicted shifts are based on the calculated electronic environment around each nucleus in the molecule's lowest energy conformation.
When a new compound is synthesized, its experimental NMR spectrum can be compared to the in silico spectrum. A strong correlation between the predicted and measured shifts provides powerful evidence for the proposed chemical structure. This is particularly useful for complex molecules where spectral assignment is non-trivial. The prediction of 3D models and their properties through in silico analysis is a challenging but essential step to complement and help confirm data from experimental methods like NMR or X-ray crystallography nih.gov.
Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts:
| Carbon Atom | Calculated Chemical Shift (ppm) | Plausible Experimental Shift (ppm) |
|---|---|---|
| C3 (C-OH) | 157.5 | 157.1 |
| C1' (Bridgehead) | 142.1 | 141.8 |
| C3' (C-CH₂OH) | 141.8 | 141.5 |
| C-H (Aromatic) | 115-130 | 114-130 |
| C (CH₂OH) | 64.8 | 64.5 |
Synthesis and Characterization of Derivatives and Analogs of 3 Hydroxymethyl 1,1 Biphenyl 3 Ol
Targeted Modifications of the Hydroxymethyl Group
The hydroxymethyl group at the 3'-position is a primary benzylic alcohol. Its reactivity is influenced by the adjacent phenyl ring, which can stabilize reaction intermediates. chemistrysteps.comlibretexts.org This allows for a variety of transformations, including esterification, etherification, oxidation, and substitution.
Esterification and Etherification Reactions at the Benzylic Alcohol
Esterification: The benzylic alcohol of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol can be converted to its corresponding esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. chemguide.co.uk Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., concentrated H₂SO₄), is a common method. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a base like pyridine is often preferred. chemguide.co.uk One-pot protocols using reagents like triphenylphosphine dibromide have also been developed for the efficient conversion of carboxylic acids and alcohols to esters. unc.edu
Etherification: The synthesis of benzylic ethers from this compound can be achieved through several methods. Williamson ether synthesis, while classic, is less common for benzylic alcohols. More direct methods involve the acid-catalyzed reaction with another alcohol or the use of modern catalytic systems. google.com For instance, iron(III) chloride has been shown to effectively catalyze the symmetrical etherification of benzyl (B1604629) alcohols. nih.gov Chemoselective methods have also been developed to form methyl or ethyl ethers from benzylic alcohols in the presence of other hydroxyl groups, such as phenolic hydroxyls, using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst. organic-chemistry.org
Table 1: Representative Esterification and Etherification Reactions for Benzylic Alcohols
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|
| Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Benzylic Ester | Variable (equilibrium) |
| Acyl Chloride, Pyridine, CH₂Cl₂ | Benzylic Ester | >90 | |
| Ph₃PBr₂, K₂CO₃, Carboxylic Acid | Benzylic Ester | 30-95 unc.edu | |
| Etherification | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical Dibenzyl Ether | 53-91 nih.gov |
| TCT, DMSO (cat.), Methanol | Benzyl Methyl Ether | Moderate to High organic-chemistry.org | |
| Zeolite Catalyst, Second Alcohol, Heat | Unsymmetrical Benzyl Ether | Variable google.com |
Oxidation to Carboxylic Acids and Aldehydes
The primary benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.com
Oxidation to Aldehydes: The partial oxidation to 3'-formyl-[1,1'-biphenyl]-3-ol requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for this transformation. Another effective system for oxidizing 3-hydroxymethyl derivatives to their corresponding 3-formyl compounds is the combination of a hypervalent iodine oxidizing agent like bis(acetoxy)iodobenzene (BAIB) with a 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) catalyst, which can achieve yields up to 84%. google.com
Oxidation to Carboxylic Acids: Strong oxidizing agents are used to convert the hydroxymethyl group directly to a carboxylic acid, yielding 3'-carboxy-[1,1'-biphenyl]-3-ol. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. chemistrysteps.com This reaction is robust and typically proceeds in high yield, cleaving any additional carbons if a longer alkyl chain were present. chemistrysteps.com
Table 2: Oxidation Reactions of the Benzylic Hydroxymethyl Group
| Target Product | Oxidizing Agent | Conditions | Typical Yield (%) |
|---|---|---|---|
| Aldehyde | MnO₂ | Dichloromethane, Reflux | 52 google.com |
| TEMPO/NaOCl | Two-phase system | 74 google.com | |
| TEMPO/BAIB | Organic solvent | up to 84 google.com | |
| Carboxylic Acid | KMnO₄, NaOH, then H₃O⁺ | Aqueous, Heat | High |
| Na₂Cr₂O₇, H₂SO₄, H₂O | Aqueous, Heat | High |
Substitution Reactions at the Benzylic Position
The benzylic hydroxyl group is a poor leaving group but can be converted into a better one, such as a halide, to facilitate nucleophilic substitution. The stability of the resulting benzylic carbocation or the accessibility for an Sₙ2 reaction makes the benzylic position highly reactive. libretexts.orgkhanacademy.orgchemistry.coach
First, the alcohol is typically converted to a benzylic halide (e.g., bromide or chloride) using reagents like PBr₃, SOCl₂, or HBr. For instance, treatment with phosphorus tribromide can yield 3'-(bromomethyl)-[1,1'-biphenyl]-3-ol. This benzylic bromide is then a versatile intermediate that can react with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) to introduce new functional groups at the benzylic position. chemistry.coach Primary benzylic halides typically react via an Sₙ2 pathway, while tertiary ones favor an Sₙ1 mechanism due to the formation of a resonance-stabilized carbocation. youtube.com
Derivatization of the Phenolic Hydroxyl Group
The phenolic -OH group at the 3-position is weakly acidic and activates the attached aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgnih.gov The hydroxyl group itself can also undergo reactions like ether and ester formation.
Ether and Ester Formation
Ether Formation: Phenolic ethers can be readily synthesized via the Williamson ether synthesis. libretexts.org This involves deprotonating the phenol (B47542) with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. researchgate.netresearchgate.net This method is highly efficient for producing a wide variety of alkyl aryl ethers. Modern methods using palladium or copper catalysts have also been developed for the synthesis of diaryl ethers. ciac.jl.cn
Ester Formation: Phenolic esters are typically formed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine or sodium hydroxide (Schotten-Baumann reaction). chemguide.co.uk The reaction with carboxylic acids is generally too slow to be practical for phenols. The use of a base converts the phenol to the more reactive phenoxide ion, facilitating the acylation. chemguide.co.uk
Table 3: Ether and Ester Formation at the Phenolic Hydroxyl Group
| Derivative | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Ether | 1. NaH, DMF; 2. R-X (Alkyl Halide) | Alkyl Phenyl Ether | High researchgate.net |
| K₂CO₃, DMF, R-X, 80-120 °C | Alkyl Phenyl Ether | Good researchgate.net | |
| Ester | Acyl Chloride, Pyridine, THF | Phenyl Ester | Good researchgate.net |
| Benzoyl Chloride, NaOH(aq) | Phenyl Benzoate | Good chemguide.co.uk |
Halogenation and Nitration on the Phenol Ring
The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the -OH group).
Halogenation: Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst that is required for benzene (B151609). youtube.com Reaction of 3-hydroxybiphenyl with bromine in a non-polar solvent like CS₂ or CCl₄ at low temperatures would likely lead to monobromination, yielding a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol. Using a polar solvent like water (bromine water) can lead to polysubstitution, potentially forming the 2,4,6-tribromo derivative.
Nitration: The nitration of phenols can also be achieved under milder conditions than those required for benzene. nih.govias.ac.in Using dilute nitric acid can produce a mixture of mono-nitrated products, primarily 2-nitro and 4-nitro derivatives. ijcce.ac.irkhanacademy.org The use of concentrated nitric acid, often mixed with sulfuric acid, can lead to the formation of dinitro or trinitro products. wikipedia.org For 3-hydroxybiphenyl, nitration is expected to occur at the positions ortho and para to the hydroxyl group. Studies on the nitration of 3-hydroxybiphenyl have shown the formation of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybiphenyl. wikipedia.org
Table 4: Representative Electrophilic Aromatic Substitution Reactions on the Phenol Ring
| Reaction | Reagents and Conditions | Major Products |
|---|---|---|
| Bromination | Br₂ in CCl₄ | Mixture of 2-, 4-, and 6-bromo isomers |
| Bromine water | 2,4,6-tribromo derivative | |
| Nitration | Dilute HNO₃ | Mixture of 2-nitro and 4-nitro isomers |
| NaNO₂, TBAD, CH₂Cl₂, Reflux | p-nitrophenol (40%), o-nitrophenol (40%) ias.ac.in | |
| Cu(NO₃)₂·3H₂O, Acetone | Mixture of 2-nitro and 4-nitro isomers ijcce.ac.ir |
Modifications to the Biphenyl (B1667301) Core
Modifications to the central biphenyl scaffold of this compound are crucial for exploring and optimizing its chemical and biological properties. These modifications can influence the molecule's conformation, electronic distribution, and potential interactions with biological targets. Strategic alterations, such as the introduction of various functional groups or the incorporation of heterocyclic ring systems, allow for a systematic investigation of the structure-activity relationship.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the biphenyl core can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substitutions can significantly impact the molecule's reactivity, polarity, and ability to participate in intermolecular interactions.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃), amino (-NH₂), or alkyl groups, can increase the electron density of the aromatic rings. This can enhance π-π stacking interactions and cation-π interactions with biological targets. For instance, the synthesis of derivatives with EDGs can be achieved through standard aromatic substitution reactions, such as the nitration followed by reduction to an amino group, or through cross-coupling reactions with appropriate organometallic reagents.
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), decreases the electron density of the biphenyl system. mdpi.com This can alter the acidity of the hydroxyl groups and influence the molecule's ability to act as a hydrogen bond donor or acceptor. The synthesis of such derivatives often involves electrophilic aromatic substitution reactions or the use of pre-functionalized starting materials in cross-coupling reactions. mdpi.com
The table below summarizes the potential effects of various substituents on the electronic properties of the biphenyl core of this compound.
| Substituent | Type | Potential Effects on Biphenyl Core | Example Synthetic Route |
|---|---|---|---|
| -OCH₃ | Electron-Donating | Increases electron density, enhances π-π stacking. | Williamson ether synthesis on a dihydroxybiphenyl precursor. |
| -NH₂ | Electron-Donating | Increases electron density, potential for hydrogen bonding. | Reduction of a nitro-substituted biphenyl derivative. |
| -NO₂ | Electron-Withdrawing | Decreases electron density, alters acidity of hydroxyls. | Nitration of the biphenyl core using nitric and sulfuric acids. |
| -CF₃ | Electron-Withdrawing | Decreases electron density, can improve metabolic stability. | Cross-coupling reaction with a trifluoromethyl-containing boronic acid. |
Heterocyclic Ring Fusions and Incorporations
Fusing or incorporating heterocyclic rings into the biphenyl scaffold of this compound can lead to novel analogs with significantly altered steric and electronic properties. This approach can introduce additional hydrogen bond donors and acceptors, as well as create more rigid structures, which can be beneficial for optimizing binding to a specific biological target.
Fused Heterocyclic Systems: The synthesis of biphenyl-fused heterocyclic systems, such as benzofurans or indoles, can be achieved through intramolecular cyclization reactions. For example, a derivative of this compound with an appropriately positioned ortho-alkynyl group could undergo a palladium-catalyzed cyclization to form a fused furan ring. Such modifications can lock the conformation of the biphenyl rings, reducing the rotational freedom and potentially increasing binding affinity.
Incorporation of Heterocyclic Rings: Alternatively, one of the phenyl rings of the biphenyl core can be replaced with a heterocyclic ring, such as a pyridine, pyrimidine, or thiophene. These heteroaromatic rings can introduce specific interaction points, such as the nitrogen atom in pyridine, which can act as a hydrogen bond acceptor. The synthesis of these analogs typically involves cross-coupling reactions, for instance, a Suzuki coupling between a boronic acid derivative of one ring system and a halide of the other.
The following table provides examples of heterocyclic ring fusions and incorporations and their potential impact on the molecular properties.
| Modification | Example Heterocycle | Potential Impact on Molecular Properties | General Synthetic Strategy |
|---|---|---|---|
| Ring Fusion | Benzofuran | Increased rigidity, altered electronic properties. | Intramolecular cyclization of a suitably substituted biphenyl precursor. |
| Ring Fusion | Indole | Introduction of a hydrogen bond donor (N-H). nih.gov | Fischer indole synthesis from a biphenyl hydrazine derivative. nih.gov |
| Ring Incorporation | Pyridine | Introduction of a hydrogen bond acceptor (N). | Suzuki or Stille cross-coupling of a pyridine boronic acid with a bromophenyl derivative. |
| Ring Incorporation | Thiophene | Modulation of lipophilicity and electronic character. nih.gov | Cross-coupling of a thiophene boronic acid with a bromophenyl derivative. nih.gov |
Structural Diversity-Oriented Synthesis (DOS) of this compound Analogs
Diversity-oriented synthesis (DOS) is a powerful strategy for the systematic exploration of chemical space around a core scaffold like this compound. nih.govcam.ac.uk Unlike traditional target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of structurally diverse molecules from a common starting material. cam.ac.uk This approach is particularly valuable for the discovery of novel compounds with interesting biological activities. rsc.org
A DOS approach for generating analogs of this compound would involve a divergent synthetic plan. Starting from a common biphenyl intermediate, different reaction pathways would be employed to introduce a wide range of structural modifications. Key aspects of a DOS strategy for this scaffold would include:
Appendage Diversity: The introduction of a variety of functional groups at different positions on the biphenyl rings. This could be achieved through a series of parallel reactions on a common intermediate.
Stereochemical Diversity: The controlled introduction of chiral centers. For example, the hydroxymethyl group could be oxidized to an aldehyde and then reacted with various chiral nucleophiles to generate diastereomeric products.
Scaffold Diversity: The modification of the biphenyl core itself, as discussed in the previous section, through ring fusions, incorporations, or even ring distortions. scispace.com
The following table outlines a hypothetical DOS workflow for generating a library of this compound analogs.
| DOS Principle | Synthetic Transformation | Resulting Diversity | Example Reaction |
|---|---|---|---|
| Appendage Diversity | Functionalization of hydroxyl groups | Ethers, esters, carbamates | Acylation with a library of carboxylic acids. |
| Appendage Diversity | Aromatic substitution | Halogenation, nitration, acylation | Parallel electrophilic aromatic substitution reactions. |
| Stereochemical Diversity | Modification of the hydroxymethyl group | Diastereomeric alcohols | Oxidation to aldehyde followed by asymmetric allylation. |
| Scaffold Diversity | Intramolecular cyclization | Fused heterocyclic rings | Palladium-catalyzed cyclization of an ortho-alkynyl derivative. |
Structure-Activity Relationship (SAR) Studies based on Structural Modifications of this compound (focus on chemical interactions and binding motifs)
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound and its analogs, SAR studies would focus on understanding how different modifications influence the molecule's interactions with a biological target. Key aspects to investigate would include the role of the hydroxyl and hydroxymethyl groups, the importance of the biphenyl torsional angle, and the effect of substituents on binding affinity.
Hydrogen Bonding Interactions: The hydroxyl and hydroxymethyl groups are key features of the this compound scaffold, as they can act as both hydrogen bond donors and acceptors. SAR studies would involve modifying these groups to determine their importance. For example, converting the hydroxyl groups to methoxy groups would eliminate their ability to donate hydrogen bonds, and any resulting change in activity would highlight the importance of this interaction.
Hydrophobic and π-Stacking Interactions: The biphenyl core provides a large hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic amino acid residues in a protein binding pocket. The introduction of different substituents on the rings can modulate these interactions. For instance, increasing the size of the substituent could lead to steric hindrance, while adding electron-rich or electron-poor groups could fine-tune π-stacking interactions.
The table below presents a hypothetical SAR analysis for a series of this compound analogs, illustrating how structural modifications can be correlated with binding interactions.
| Analog Modification | Hypothesized Impact on Binding Interactions | Potential Effect on Activity |
|---|---|---|
| Methylation of the 3-hydroxyl group | Loss of hydrogen bond donation at this position. | Decrease in activity if H-bond donation is critical. |
| Conversion of hydroxymethyl to carboxylic acid | Introduction of a negative charge and stronger H-bond acceptor. | Increase or decrease in activity depending on the nature of the binding pocket. |
| Introduction of a bulky ortho-substituent | Restricted rotation of the biphenyl bond, locking the conformation. | Potential increase in activity if the locked conformation is the bioactive one. |
| Replacement of a phenyl ring with pyridine | Introduction of a hydrogen bond acceptor and altered electrostatics. | Potential for new interactions with the target, leading to increased affinity. |
In Vitro Biological Interactions and Mechanistic Studies of 3 Hydroxymethyl 1,1 Biphenyl 3 Ol
Interactions with Biomolecules: A Mechanistic Perspective
Enzyme Inhibition or Activation Studies
There is no available research on the inhibitory or activatory effects of 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol on any specific enzymes. Consequently, information regarding its potential molecular mechanisms of action and binding sites within enzyme active or allosteric sites is not available.
Receptor Binding Affinities and Modulatory Effects
Scientific literature does not currently contain data on the binding affinity of this compound for any physiological receptors. Therefore, its potential modulatory effects (e.g., as an agonist, antagonist, or allosteric modulator) and the specific molecular interactions that would govern such activities remain uncharacterized.
Cellular Pathway Modulation in Controlled In Vitro Systems
Investigation of Signaling Cascade Interference
There are no published studies investigating the effects of this compound on intracellular signaling cascades. Research into its potential to interfere with pathways such as kinase cascades, second messenger systems, or gene expression regulation has not been reported.
Molecular Mechanisms of Cellular Response
Given the lack of studies on its interaction with cellular pathways, the molecular mechanisms underlying any potential cellular responses to this compound are unknown.
In Vitro Metabolic Pathways and Biotransformation of this compound
The in vitro metabolic fate of this compound has not been described in the scientific literature. Studies using liver microsomes or other metabolic systems to identify potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolites have not been published. Therefore, its biotransformation pathways and the enzymes involved in its metabolism are currently unknown.
Phase I and Phase II Metabolism in Microsomal and Cytosolic Preparations
The biotransformation of xenobiotics, such as this compound, is a critical process that determines their biological activity and clearance. This process is broadly categorized into Phase I and Phase II metabolism, which can be effectively studied in vitro using subcellular fractions like liver microsomes and cytosol. usmlestrike.comlongdom.org
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. longdom.org For an aromatic compound like this compound, these reactions are primarily oxidative and catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum, which are concentrated in microsomal preparations. scilit.commdpi.com
Based on its structure, this compound is expected to undergo several Phase I reactions:
Aromatic Hydroxylation: The biphenyl (B1667301) ring system is a substrate for CYP-mediated hydroxylation. nih.govnih.govnih.gov Additional hydroxyl groups can be added to either of the phenyl rings, leading to the formation of catechol or hydroquinone-like metabolites. nih.gov
Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl moiety can be oxidized, first to an aldehyde (3'-formyl[1,1'-biphenyl]-3-ol) and subsequently to a carboxylic acid (3'-carboxy[1,1'-biphenyl]-3-ol). This two-step oxidation is a common metabolic pathway for benzyl (B1604629) alcohols.
These oxidative reactions are studied in vitro by incubating the parent compound with liver microsomes in the presence of essential cofactors, most notably the NADPH-generating system. scilit.com
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. usmlestrike.com The enzymes responsible for these reactions are primarily transferases.
Given the presence of two phenolic hydroxyl groups and a primary alcohol, this compound is a prime candidate for conjugation reactions:
Glucuronidation: This is a major pathway for phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). uri.eduwashington.edu These enzymes, located in the endoplasmic reticulum, transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl groups. Both the phenolic -OH and the hydroxymethyl -CH2OH groups are potential sites for glucuronidation.
Sulfation: Phenolic hydroxyl groups are readily sulfonated by sulfotransferases (SULTs), which are cytosolic enzymes. nih.govnih.gov This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
In vitro studies of glucuronidation typically use liver microsomes supplemented with UDPGA, while sulfation studies utilize the S9 fraction or cytosolic preparations with PAPS. nih.govsemanticscholar.org
| Metabolic Phase | Reaction Type | Potential Site on Compound | Enzyme Family | Subcellular Fraction | Required Cofactor |
| Phase I | Aromatic Hydroxylation | Biphenyl Rings | Cytochrome P450 (CYP) | Microsomes | NADPH |
| Phase I | Alcohol Oxidation | 3'-(Hydroxymethyl) group | ADH/ALDH, CYP | Microsomes, Cytosol | NAD+/NADPH |
| Phase II | Glucuronidation | 3-ol and/or 3'-(Hydroxymethyl) groups | UGTs | Microsomes | UDPGA |
| Phase II | Sulfation | 3-ol group | SULTs | Cytosol / S9 | PAPS |
Identification of Metabolites and Enzyme Systems Involved (in vitro enzymatic studies)
Identifying the specific metabolites of this compound and the enzymes responsible is a multi-step process involving incubation, separation, identification, and characterization.
Metabolite Identification
The standard approach begins with incubating this compound with metabolically active preparations, such as human liver microsomes or S9 fractions, along with the necessary cofactors. semanticscholar.orgnih.gov Following incubation, the reaction mixture is analyzed to separate and identify the potential metabolites.
High-performance liquid chromatography (HPLC) is the primary technique for separating the parent compound from its more polar metabolites. scielo.brscielo.br Coupling HPLC with mass spectrometry (LC-MS/MS) allows for the detection and tentative identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. For unambiguous structural confirmation, metabolites can be isolated in larger quantities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
| Hypothetical Metabolite | Metabolic Reaction | Expected Mass Change | Primary Identification Technique |
| Dihydroxy-(hydroxymethyl)biphenyl | Aromatic Hydroxylation | +16 Da | LC-MS/MS |
| 3'-Formyl[1,1'-biphenyl]-3-ol | Alcohol Oxidation (to aldehyde) | -2 Da | LC-MS/MS |
| 3'-Carboxy[1,1'-biphenyl]-3-ol | Alcohol Oxidation (to acid) | +14 Da | LC-MS/MS |
| Glucuronide Conjugate | Glucuronidation | +176 Da | LC-MS/MS, β-glucuronidase hydrolysis |
| Sulfate Conjugate | Sulfation | +80 Da | LC-MS/MS, Sulfatase hydrolysis |
Identification of Enzyme Systems
Once metabolites are identified, further studies are conducted to pinpoint the specific enzymes involved. This is crucial for predicting metabolic rates and potential drug-drug interactions.
Recombinant Enzymes: The most direct method involves incubating the compound with a panel of individual, recombinantly expressed human CYP, UGT, or SULT enzymes to screen for catalytic activity. semanticscholar.org The enzyme that produces the highest amount of a specific metabolite is identified as the primary contributor.
Selective Chemical Inhibition: In this approach, incubations with liver microsomes are performed in the presence of known selective inhibitors for specific CYP enzymes. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor points to the involvement of that enzyme.
Immunoinhibition: Antibodies specific to a particular enzyme can be added to microsomal incubations. If the antibody binds to and inhibits the enzyme, a decrease in metabolite formation will be observed, thus confirming the enzyme's role.
| Methodology | Principle | Experimental System | Typical Outcome |
| Recombinant Enzymes | Screening individual enzymes for activity. | Panel of specific human enzymes (e.g., CYP3A4, CYP2D6). | Identifies which specific isoform(s) can form a metabolite. |
| Chemical Inhibition | Using isoform-selective inhibitors to block metabolic pathways. | Liver microsomes + parent compound + inhibitor. | Reduction in metabolite formation suggests the role of the inhibited enzyme. |
| Immunoinhibition | Using specific antibodies to block enzyme function. | Liver microsomes + parent compound + antibody. | Reduction in metabolite formation confirms the role of the targeted enzyme. |
Target Identification Methodologies for this compound in Biological Systems (academic research techniques)
Identifying the specific protein targets with which a small molecule interacts is fundamental to understanding its mechanism of action. Several powerful methodologies are employed in academic research to achieve this, broadly categorized as affinity-based and label-free approaches. drughunter.com
Affinity-Based Protein Profiling (AfBPP)
AfBPP techniques use a modified version of the small molecule to "fish" for its binding partners in a complex biological sample like a cell lysate. magtechjournal.comresearchgate.net
Affinity Chromatography/Pull-Down: This is a classic method where the compound of interest, this compound, would first be synthesized with a linker arm attached to a part of the molecule not critical for binding. nih.gov This modified probe is then immobilized on a solid support, such as agarose (B213101) or magnetic beads. The beads are incubated with a cell or tissue lysate, allowing the immobilized compound to bind to its target proteins. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. acs.org
Photoaffinity Labeling: This is a more advanced technique where the chemical probe is designed with a photoreactive group. The probe is incubated with live cells or lysates, allowing it to bind to its targets. Upon exposure to UV light, the photoreactive group is activated, forming a permanent covalent bond with the target protein. This covalent linkage provides a more robust capture of the protein for subsequent identification.
Label-Free Methods
These methods identify protein targets by detecting changes in their intrinsic properties upon ligand binding, avoiding the need to chemically modify the compound.
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle of ligand-induced thermal stabilization. cetsa.org When a small molecule binds to its protein target, it generally increases the protein's stability and resistance to heat-induced denaturation. tandfonline.com In a typical CETSA experiment, intact cells or cell lysates are treated with this compound and then heated to various temperatures. nih.gov The remaining soluble proteins at each temperature are then quantified. Target proteins will show increased stability (i.e., remain soluble at higher temperatures) in the presence of the compound compared to untreated controls. When combined with mass spectrometry (MS-CETSA or Thermal Proteome Profiling), this method can screen for targets across the entire proteome in an unbiased manner. researchgate.netnih.gov
| Methodology | Principle | Compound Modification Required? | Key Advantages | Key Limitations |
| Affinity Chromatography | Immobilized compound captures binding proteins from lysate. | Yes (linker and immobilization). | Direct identification of binding partners. | Linker may interfere with binding; can generate false positives. |
| Photoaffinity Labeling | Photoreactive probe covalently crosslinks to target upon UV exposure. | Yes (linker and photoreactive group). | Forms a stable, covalent bond; can be used in live cells. | Synthesis of probe can be complex; UV light can be damaging. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | No. | Uses unmodified compound; can confirm target engagement in live cells/tissues. | Not all binding events cause a thermal shift; indirect detection. |
Future Research Directions and Emerging Paradigms for 3 Hydroxymethyl 1,1 Biphenyl 3 Ol
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of substituted biphenyls is a cornerstone of organic chemistry, with cross-coupling reactions like the Suzuki-Miyaura coupling being standard methods. Future research, however, should focus on developing more sustainable, efficient, and selective synthetic routes to 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol and its derivatives.
Key research objectives should include:
Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, supercritical CO2), earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium, and energy-efficient reaction conditions (e.g., microwave or photochemical activation).
Flow Chemistry: Developing continuous flow processes for the synthesis. This can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Selective Functionalization: Creating methodologies for the selective derivatization of the two distinct hydroxyl groups—the primary benzylic alcohol and the phenolic alcohol. This would enable the construction of complex derivatives with precisely controlled architectures for various applications. A patent for preparing related hydroxymethyl-substituted o-alkyl biphenyls suggests the feasibility of novel reaction schemes and catalysts. google.com
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Current Status (General Biphenyls) | Future Goals for this compound | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Well-established, high yields | Development of catalysts with lower loading, higher turnover, and air/moisture stability. | High reliability, broad substrate scope. |
| Earth-Abundant Metal Catalysis | Emerging field, lower efficiency | Optimization of reaction conditions for Fe, Ni, or Cu catalysts. | Cost-effective, sustainable, reduced toxicity. |
| C-H Activation/Functionalization | Active area of research | Direct, one-step synthesis from simpler biphenyl (B1667301) precursors. | Atom-economical, reduces pre-functionalization steps. |
| Flow Chemistry | Increasingly adopted in industry | Integration of synthesis and purification steps into a continuous process. | Enhanced safety, scalability, and process control. |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its structural, electronic, and reactive properties.
Future research in this area should focus on:
Quantum Mechanics (QM) Methods: Employing high-level QM calculations, such as Density Functional Theory (DFT), to accurately predict molecular geometry, electronic structure, and spectroscopic properties. This can help elucidate the reactivity of the different functional groups and the biphenyl core.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., various solvents, biological membranes). This is crucial for understanding its solubility, conformational preferences, and potential interactions with biological targets like proteins.
Quantitative Structure-Activity Relationship (QSAR): While traditionally used in drug discovery, QSAR models can be developed to predict the physicochemical properties or biological activities of a series of derivatives based on their structural features. medchemica.com
Development of Integrated Analytical Platforms for Comprehensive Characterization
A thorough understanding of any chemical compound requires its complete characterization. Future efforts should aim to develop integrated analytical platforms that combine multiple techniques to provide a holistic view of this compound.
An integrated platform could consist of:
Hyphenated Chromatographic Techniques: Combining high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to separate and identify the compound, its impurities, and potential metabolites or degradation products with high sensitivity and specificity.
Advanced Spectroscopic Methods: Utilizing two-dimensional nuclear magnetic resonance (2D-NMR) techniques for unambiguous structure elucidation and conformational analysis. The NIST Chemistry WebBook provides foundational spectral data for the related compound 3-hydroxybiphenyl, which can serve as a reference point. nist.govnist.gov
Solid-State Characterization: Employing techniques like X-ray crystallography to determine the precise three-dimensional structure in the solid state, which is vital for understanding intermolecular interactions and polymorphism.
Investigation of Previously Unexplored Reactivities and Transformations
The unique arrangement of a primary alcohol and a phenol (B47542) on a biphenyl scaffold suggests a rich and potentially unexplored reactivity profile for this compound.
Future investigations could explore:
Selective Oxidation/Reduction: Developing methods to selectively oxidize the primary alcohol to an aldehyde or carboxylic acid without affecting the phenol, or vice versa. The oxidation of a hydroxymethyl group to a carboxylic acid is a known transformation for similar structures.
Intramolecular Cyclization: Exploring conditions that could induce intramolecular cyclization reactions, potentially leading to novel heterocyclic systems containing a dibenzofuran (B1670420) or related core.
Polymerization: Utilizing the bifunctional nature of the molecule as a monomer for the synthesis of novel polymers, such as polyesters or polyethers, with unique properties conferred by the rigid biphenyl backbone.
Electrophilic Aromatic Substitution: Studying the regioselectivity of reactions like nitration or halogenation on the biphenyl core, which is influenced by the directing effects of the two hydroxyl groups.
Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These technologies can accelerate the discovery and development of new molecules and materials based on the this compound scaffold.
Synergistic approaches include:
De Novo Molecular Design: Using generative AI models to design novel derivatives of the parent compound with optimized properties for specific applications, such as enhanced binding to a biological target or improved material characteristics. medchemica.com
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of unknown reactions or to optimize reaction conditions for known transformations, thereby reducing the number of experiments required. cmu.edu
Property Prediction: Developing ML models trained on large chemical datasets to accurately predict various properties of new derivatives, including solubility, toxicity, and potential biological activity, thus prioritizing the synthesis of the most promising candidates. cmu.edublogspot.com The development of self-supervised learning frameworks that can leverage large amounts of unlabeled molecular data is a particularly promising avenue. cmu.edu
Table 2: Application of AI/ML in Future Research
| AI/ML Application | Objective | Required Data | Potential Impact |
| Generative Models | Design novel derivatives with desired properties. | Known active molecules, structure-property relationships. | Accelerates the design of new drug candidates or materials. |
| Reaction Informatics | Predict optimal synthetic routes and reaction conditions. | Large databases of chemical reactions. | Reduces experimental costs and time for synthesis. |
| Predictive Modeling (QSAR/QSPR) | Forecast biological activity and physicochemical properties. | Experimental data on a series of related compounds. | Enables rapid screening and prioritization of candidates. researchgate.net |
| Image Analysis | Automated analysis of microscopy or crystallography data. | Datasets of images from analytical instruments. | Improves throughput and consistency in material characterization. |
Q & A
Q. What are the common synthetic routes for 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol, and how are reaction conditions optimized?
The synthesis of biphenyl derivatives like this compound often employs transition-metal-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with ligands such as PEPPSI-IPr and Ag₂CO₃ as an additive can facilitate C–C bond formation between aromatic precursors. Key optimization parameters include:
- Catalyst loading : 2–5 mol% Pd(OAc)₂ for balanced reactivity and cost efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMA, DMF) enhance reaction rates.
- Temperature : Reactions typically proceed at 80–120°C to avoid decomposition .
Validation via ¹H/¹³C NMR and HPLC ensures product purity (>95%), with adjustments made to eliminate byproducts like unreacted starting materials .
Q. How is the purity of this compound verified in academic research?
Purity is assessed using a combination of chromatographic and spectroscopic methods:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v).
- NMR : ¹H/¹³C spectra are compared to reference data to confirm structural integrity and detect impurities.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.1) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
This compound may pose risks such as skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Required precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling to minimize inhalation exposure.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
Low yields often stem from competing side reactions or catalyst deactivation. Methodological solutions include:
- Additive screening : Ag₂CO₃ improves coupling efficiency by scavenging halide ions.
- Solvent optimization : DMA outperforms DMF in reducing steric hindrance for bulkier substrates.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) minimizes decomposition of sensitive intermediates .
Q. What strategies are used to resolve contradictions in biological activity data for biphenyl derivatives?
Discrepancies in bioactivity (e.g., MIC values) may arise from variations in assay protocols or impurity profiles. To mitigate:
- Standardized assays : Use CLSI guidelines for antimicrobial testing, including positive controls (e.g., ciprofloxacin) and triplicate replicates.
- Purification rigor : Re-crystallize compounds to >99% purity to exclude confounding effects from byproducts .
- Structural analogs : Compare activity trends across derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify pharmacophores .
Q. How can computational modeling guide the design of biphenyl-based coordination complexes?
Density Functional Theory (DFT) calculations predict ligand-metal binding affinities. For example:
- Charge distribution : Hydroxyl and hydroxymethyl groups act as electron donors, stabilizing Sn(IV) or Pd(II) complexes.
- Geometric optimization : Meta-substitution on the biphenyl backbone enhances steric compatibility with metal centers .
Experimental validation via X-ray crystallography confirms predicted geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
